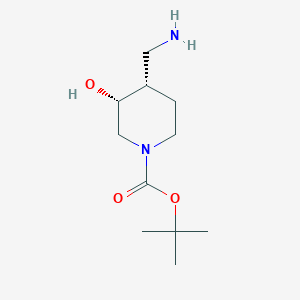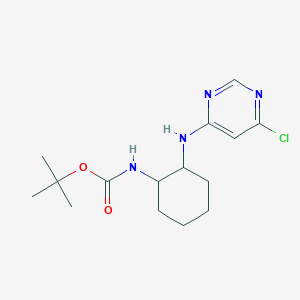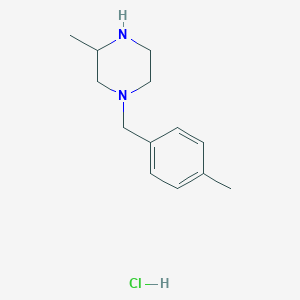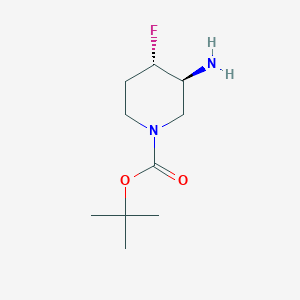
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Chiou et al. (2010) reported the synthesis of enantiopure trans- and cis-3-hydroxypiperidine derivatives, including structures similar to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, using Rh-catalyzed cyclohydrocarbonylation. They highlighted the diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure through X-ray crystallographic analysis (Chiou, Lin, & Liang, 2010).
Synthesis of Related Compounds
- Liang and Datta (2005) described the stereoselective synthesis of cis- and trans-3-hydroxypipecolic acids, showcasing the importance of chiral templates in the synthesis of nonproteinogenic cyclic alpha-amino acids, which are structurally related to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (Liang & Datta, 2005).
- Golovin et al. (1978, 1975) explored the reduction of cis-3-cyano-4-hydroxypiperidines to produce compounds like cis-3-aminomethyl-4-hydroxypiperidines, highlighting the conversion of these compounds into various esters and derivatives (Golovin et al., 1978), (Golovin et al., 1975).
Catalytic and Bioreductive Applications
- Chen et al. (2017) demonstrated the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a structurally similar compound, using a carbonyl reductase from Kluyveromyces marxianus. This research highlights the potential for industrial-scale production of such compounds (Chen et al., 2017).
Mechanistic Aspects in Reactions
- Lemen et al. (2009) investigated the influence of hydroxylamine conformation on stereocontrol in Pd-catalyzed reactions, which is relevant for understanding the synthesis and applications of compounds like cis-1-Boc-4-aminomethyl-3-hydroxypiperidine (Lemen, Giampietro, Hay, & Wolfe, 2009).
Supramolecular Chemistry Applications
- Konda et al. (2014) discussed the use of β-amino acid-based peptides, including compounds structurally similar to cis-1-Boc-4-aminomethyl-3-hydroxypiperidine, in the formation of self-supporting gels for applications like oil spill recovery (Konda, Maity, Rasale, & Das, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate](/img/structure/B3096845.png)



![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3096877.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3096883.png)
